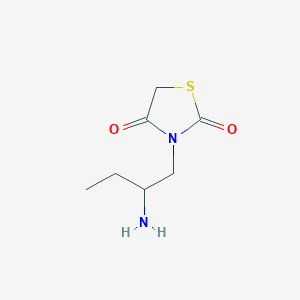![molecular formula C13H23N3 B13200787 4-[1-(Butan-2-yl)-1H-imidazol-2-yl]cyclohexan-1-amine](/img/structure/B13200787.png)
4-[1-(Butan-2-yl)-1H-imidazol-2-yl]cyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1-(Butan-2-yl)-1H-imidazol-2-yl]cyclohexan-1-amine is a complex organic compound that features an imidazole ring fused with a cyclohexane ring and an amine group. This compound is part of the imidazole family, which is known for its diverse biological and chemical properties. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. They are widely used in pharmaceuticals, agrochemicals, and various industrial applications due to their versatile chemical nature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(Butan-2-yl)-1H-imidazol-2-yl]cyclohexan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with a suitable cyclohexane derivative in the presence of a nickel catalyst. The reaction proceeds through a series of steps including addition to the nitrile, proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of green solvents and catalyst-free conditions is often preferred to minimize environmental impact. For example, the use of polyethylene glycol (PEG-400) as a solvent and butan-1-ol in subsequent steps has been reported for the synthesis of similar compounds .
Chemical Reactions Analysis
Types of Reactions
4-[1-(Butan-2-yl)-1H-imidazol-2-yl]cyclohexan-1-amine can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce dihydroimidazole derivatives .
Scientific Research Applications
4-[1-(Butan-2-yl)-1H-imidazol-2-yl]cyclohexan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of 4-[1-(Butan-2-yl)-1H-imidazol-2-yl]cyclohexan-1-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition and catalysis. The amine group can form hydrogen bonds with biological molecules, influencing their activity. The compound’s effects are mediated through pathways involving these interactions .
Comparison with Similar Compounds
Similar Compounds
4-(1H-imidazol-1-yl)butan-1-amine: A simpler imidazole derivative with similar biological activities.
6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole: Known for its potent anti-tubercular activity.
Uniqueness
4-[1-(Butan-2-yl)-1H-imidazol-2-yl]cyclohexan-1-amine is unique due to its fused cyclohexane ring, which imparts distinct chemical and biological properties. This structural feature enhances its stability and potential for diverse applications compared to simpler imidazole derivatives .
Properties
Molecular Formula |
C13H23N3 |
|---|---|
Molecular Weight |
221.34 g/mol |
IUPAC Name |
4-(1-butan-2-ylimidazol-2-yl)cyclohexan-1-amine |
InChI |
InChI=1S/C13H23N3/c1-3-10(2)16-9-8-15-13(16)11-4-6-12(14)7-5-11/h8-12H,3-7,14H2,1-2H3 |
InChI Key |
XNYNFXOEMZXWPW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C=CN=C1C2CCC(CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


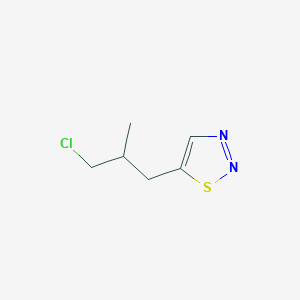
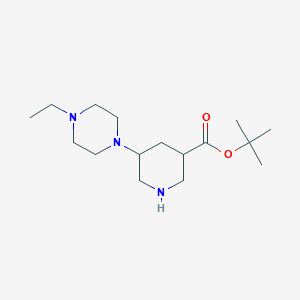
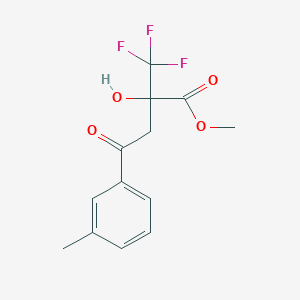
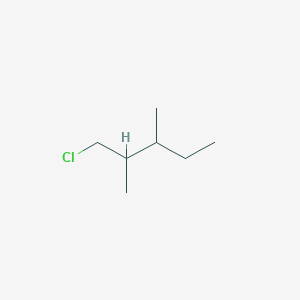
![N-[(Azetidin-2-yl)methyl]-N,2-dimethylpropanamide](/img/structure/B13200726.png)
![1-[1-(Aminomethyl)cyclopropyl]-3-(propan-2-yl)urea](/img/structure/B13200733.png)
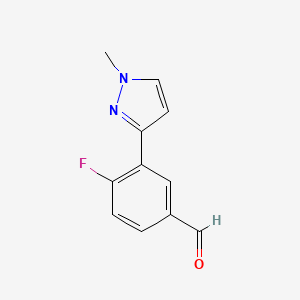
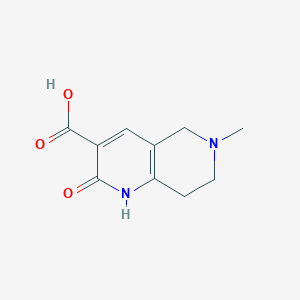
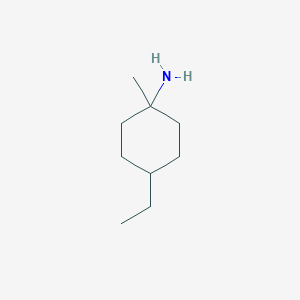
![1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-3-(propan-2-yl)cyclohexan-1-ol](/img/structure/B13200759.png)


